[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule combining a 1,3-oxazole and 1,2,3-triazole scaffold. Its structure features a 1,3-oxazole ring substituted with a 4-ethoxyphenyl group at position 2 and a methyl group at position 4. This oxazole moiety is esterified to a 1,2,3-triazole-4-carboxylate group, which is further substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 5.
The synthesis of this compound likely involves multi-step reactions, including cyclization to form the oxazole and triazole rings, followed by esterification. While direct evidence for its synthesis is absent in the provided materials, analogous procedures from and suggest the use of sodium ethoxide-mediated nucleophilic substitution or cycloaddition reactions for triazole formation .
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-5-31-20-10-6-17(7-11-20)23-25-21(16(3)33-23)14-32-24(29)22-15(2)28(27-26-22)18-8-12-19(30-4)13-9-18/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRRBHIUKFNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 5-Chloro-1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
This compound (CAS: 75020-42-7) shares the triazole-4-carboxylate core but replaces the oxazole moiety with a chloro substituent. Key differences include:
- Bioactivity : Chloro-substituted triazoles are often associated with antimicrobial properties, but the oxazole-linked compound’s extended π-conjugation might enhance binding to enzymatic targets like cytochrome P450 .
| Property | Target Compound | Chloro Derivative (CAS: 75020-42-7) |
|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 295.7 g/mol |
| Substituents | Ethoxyphenyl-oxazole, methoxyphenyl | Chloro, methoxyphenylmethyl |
| Solubility | Moderate in DMSO (predicted) | Low in water |
| Potential Applications | Antimicrobial, anti-inflammatory | Antimicrobial |
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
This isostructural analogue () replaces the oxazole with a thiazole ring and introduces dihydro-pyrazole and fluorophenyl groups. Critical distinctions:
- Planarity: The target compound’s oxazole-triazole system is fully planar, whereas Compound 4’s thiazole and fluorophenyl groups introduce steric hindrance, causing non-planar conformations .
- Intermolecular Interactions : The ethoxy and methoxy groups in the target compound facilitate hydrogen bonding with biological targets, whereas Compound 4’s chloro and fluoro substituents rely on halogen bonding .
Substituent Effects on Physicochemical Properties
Methoxy vs. Ethoxy Groups
Methyl Groups at Triazole and Oxazole Positions
- The methyl groups at positions 5 of both rings reduce rotational freedom, favoring rigid conformations that improve target binding affinity. This contrasts with analogues lacking methyl groups, which exhibit higher conformational flexibility and reduced potency .
Crystallographic and Computational Insights
- Crystallography : The target compound’s structure determination likely employed SHELXL () or WinGX (), similar to isostructural compounds in . Its planar structure suggests efficient packing in the crystal lattice, analogous to Compound 4’s triclinic symmetry .
- Lumping Strategy : highlights that compounds with similar structures (e.g., triazole-oxazole hybrids) can be grouped for property prediction. The target compound’s hybrid structure aligns with this strategy, enabling comparisons with lumped surrogates in computational models .
Research Findings and Implications
- Antimicrobial Potential: Analogues like Compound 4 demonstrate antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the target compound’s methoxy and ethoxy groups may further optimize activity .
- Synthetic Feasibility : The use of SHELXTL () and ORTEP () for structural refinement indicates robust reproducibility in synthesis and characterization, critical for scaling production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
